2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-8-9-12(2)17(13(11)3)23-10-16(20)19-15-7-5-4-6-14(15)18(21)22/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRZSSISKXXWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:
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Formation of 2,3,6-trimethylphenoxyacetic acid: : This intermediate is prepared by reacting 2,3,6-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
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Acetylation: : The 2,3,6-trimethylphenoxyacetic acid is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetyl group to the molecule.
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Amidation: : The final step involves the reaction of the acetylated intermediate with 2-aminobenzoic acid. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methyl groups on the phenoxy ring, converting them to carboxylic acids.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carbonyl groups to alcohols.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Alkylated or aminated derivatives
Scientific Research Applications
Pharmaceutical Development
Key Insights:
- This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.
- Its structural features enhance its bioactivity, making it a candidate for drug development targeting various ailments.
Case Study:
A study published in Pharmaceutical Research highlighted the synthesis of related compounds that demonstrated promising anti-inflammatory properties. The derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory process. This suggests that modifications of 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid could yield effective anti-inflammatory agents .
Biochemical Research
Key Insights:
- The compound is utilized in studies related to amino acid metabolism and protein synthesis.
- It aids in understanding cellular processes and developing new therapeutic strategies.
Data Table: Biochemical Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Amino Acid Metabolism | Investigating metabolic pathways | |
| Protein Synthesis | Studying enzyme interactions | |
| Cellular Processes | Developing therapies for metabolic disorders |
Polymer Chemistry
Key Insights:
- The compound acts as a building block for specialized polymers used in coatings, adhesives, and materials with enhanced properties.
- Its unique chemical structure contributes to the mechanical strength and thermal stability of the resulting polymers.
Case Study:
Research conducted on polymer composites incorporating this compound showed improved adhesion properties and resistance to environmental degradation. These findings were published in Polymer Science and indicate potential industrial applications .
Analytical Chemistry
Key Insights:
- The compound is employed as a reagent in chromatographic techniques.
- It aids in the separation and analysis of complex mixtures, enhancing analytical methodologies.
Data Table: Analytical Applications
Mechanism of Action
The mechanism of action of 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Derivatives
Key Observations :
- Lipophilicity: The 2,3,6-trimethylphenoxy group in 490-M19 increases hydrophobicity compared to simpler derivatives like 2-[(acetylamino)acetyl]amino}benzoic acid .
- Azo Linkages : Benzothiazolyl-azo derivatives () show distinct UV-vis absorption properties, making them suitable for dye or sensor applications, unlike 490-M18.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Melting Points : Triazine derivatives (e.g., 4h, 4j) exhibit higher melting points (180–228°C) due to rigid aromatic systems, whereas 490-M19’s melting point remains undocumented .
- Solubility: The trimethylphenoxy group in 490-M19 likely reduces aqueous solubility compared to polar triazine derivatives.
Pharmacological and Toxicological Profiles
Table 3: Toxicity and Bioactivity Comparison
Key Insights :
- Toxicity: Chlorinated benzoic acids (e.g., 2,3,6-TBA) show higher toxicity (LD₅₀ ~642 mg/kg) compared to non-halogenated derivatives, suggesting that halogenation amplifies adverse effects .
- Bioactivity : Azo-linked compounds () and autophagy inducers (e.g., LW6) demonstrate specialized applications, whereas 490-M19’s role is likely metabolic .
Biological Activity
2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid (commonly referred to as TMPA) is a compound with significant biological activity. Its structure comprises an amino group linked to a benzoic acid derivative, which is further modified by a trimethylphenoxyacetyl moiety. This paper aims to explore the biological activities associated with TMPA, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C17H17NO3
- Molecular Weight: 283.32 g/mol
- IUPAC Name: this compound
The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.
1. Antioxidant Activity
TMPA has been shown to exhibit antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells, thereby protecting against cellular damage.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| TMPA | 15 | Free radical scavenging |
| Ascorbic Acid | 10 | Electron donation |
| Curcumin | 12 | Metal chelation and free radical scavenging |
2. Anti-inflammatory Properties
TMPA has demonstrated significant anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB pathways.
Case Study: Inhibition of Inflammatory Markers
In a controlled study, TMPA reduced levels of TNF-alpha and IL-6 in macrophage cultures by over 50% compared to untreated controls, indicating its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
Preliminary studies have shown that TMPA exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
1. Enzyme Inhibition
TMPA acts as an inhibitor of certain enzymes involved in inflammatory processes. For example, it has been found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory prostaglandins.
2. Modulation of Signaling Pathways
The compound modulates key signaling pathways such as the MAPK and NF-kB pathways, leading to decreased expression of inflammatory mediators.
Potential Therapeutic Applications
Given its diverse biological activities, TMPA shows promise for various therapeutic applications:
- Anti-inflammatory Drugs: Potential use in treating conditions such as arthritis and other inflammatory diseases.
- Antioxidants: Could be developed as a dietary supplement or pharmaceutical agent to combat oxidative stress-related diseases.
- Antimicrobial Agents: Further research may lead to the development of TMPA-based antibiotics or antiseptics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
